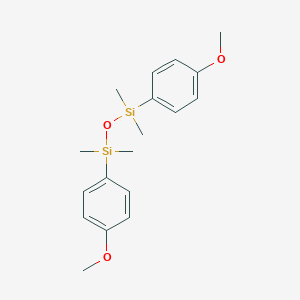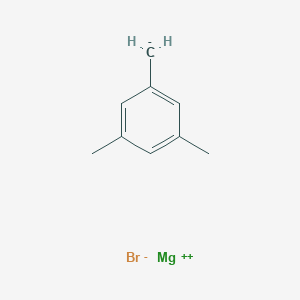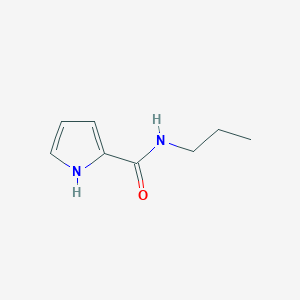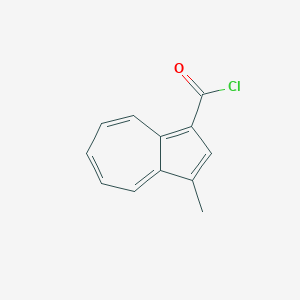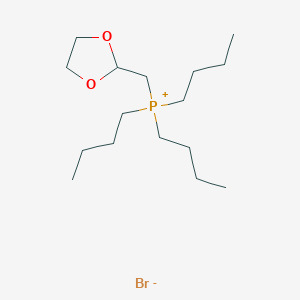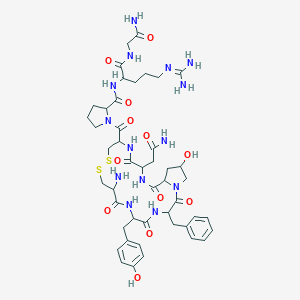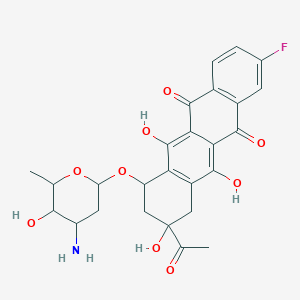
2-FM-Daunorubicin
Overview
Description
Daunorubicin is an anthracycline antibiotic mainly used to treat various types of cancers, especially leukemias . It can be used to treat both acute and chronic leukemias . Daunorubicin is a member of the anthracycline class of antibiotics. It exerts its anti-neoplastic properties through various mechanisms that include both anti-mitotic and anti-cytotoxic activities .
Synthesis Analysis
Modification of daunorubicin on its NH2 moiety is a well-established synthetic approach to obtain novel derivatives of this compound . Moreover, the daunosamine moiety of this antibiotic is considered to be the most sensitive part of a molecule in terms of biological response to chemical transformations .
Molecular Structure Analysis
2-FM-Daunorubicin contains total 67 bond(s); 41 non-H bond(s), 15 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 5 six-membered ring(s), 3 ten-membered ring(s), 1 ketone(s) (aliphatic), 2 ketone(s) (aromatic), 1 primary amine(s) (aliphatic), 2 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 secondary alcohol(s) .
Chemical Reactions Analysis
Daunorubicin forms complexes with DNA by intercalation between base pairs . The final oxidation reaction was thought to be the rate-limiting step in the production of doxorubicin since the hydroxylation activity of DoxA at the C-14 position of daunorubicin was 170-fold lower than that at the C-13 position .
Physical And Chemical Properties Analysis
Daunorubicin is provided as a deep red sterile liquid in vials for intravenous administration only . Each mL contains 5 mg daunorubicin (equivalent to 5.34 mg of daunorubicin hydrochloride), 9 mg sodium chloride; sodium hydroxide and/or hydrochloric acid (to adjust pH), and water for injection, q.s .
Scientific Research Applications
Daunorubicin and its derivatives, including doxorubicin, are anthracycline antibiotics widely used in human cancer chemotherapy. They cause DNA damage by intercalating between base pairs of native DNA (Aubel-Sadron & Londos-Gagliardi, 1984).
The drug inhibits DNA and RNA synthesis in sensitive and resistant Ehrlich ascites tumor cells, indicating its effectiveness in targeting cancer cells with varying levels of resistance (Danø, Frederiksen, & Hellung-Larsen, 1972).
Daunorubicin induces double strand break formation and cell cycle arrest in acute lymphoblastic leukemia cell lines, which suggests its role in delaying DNA damage repair and increasing resistance in some cell lines (Al-Aamri et al., 2018).
As a cytotoxic and antimitotic drug, Daunorubicin forms an intercalative complex with DNA, inhibiting enzymatic RNA and DNA synthesis, crucial for its application in the treatment of acute leukemia (Barthelemy-Clavey et al., 1974).
The drug shows a higher affinity for lipid bilayers composed of specific phospholipids and cholesterol, which is relevant for its biological activity and interaction with cell membranes (Alves et al., 2017).
Mechanism of Action
Daunorubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Daunorubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .
Safety and Hazards
Bone marrow suppression usually occurs in all patients given the therapeutic dose of daunorubicin; therefore, it should be used cautiously in patients with pre-existing bone marrow suppression . It usually manifests as severe infections or hemorrhage. Daunorubicin can cause potential cardiac toxicity, especially in children and the elderly .
Future Directions
In recent years, there has been a significant shift toward the use of novel and effective, target-directed therapies, including inhibitors of mutant FMS-like tyrosine kinase 3 (FLT3) and isocitrate dehydrogenase (IDH), the B-cell lymphoma 2 inhibitor venetoclax, and the hedgehog pathway inhibitor glasdegib . It is hoped that such triplets, when applied in appropriate patient subsets, will further enhance remission rates, and more importantly remission durations and survival .
properties
IUPAC Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2-fluoro-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO9/c1-9-21(30)15(28)6-17(36-9)37-16-8-26(35,10(2)29)7-14-18(16)25(34)20-19(24(14)33)23(32)13-5-11(27)3-4-12(13)22(20)31/h3-5,9,15-17,21,30,33-35H,6-8,28H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYLIZBFCRUAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC(=C5)F)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922643 | |
| Record name | 3-Acetyl-8-fluoro-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118243-76-8 | |
| Record name | 2-Fluoro-4-demethoxydaunomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118243768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-8-fluoro-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10922643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




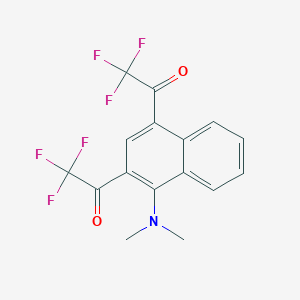


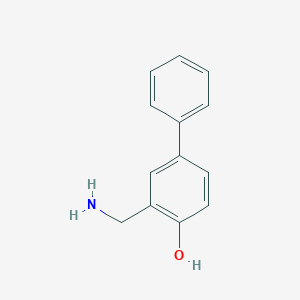
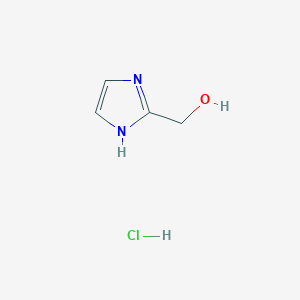
![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)
